molecular formula C10H8IN3 B1412608 5-Iodo-3-phenylpyrazin-2-amine CAS No. 2090128-41-7

5-Iodo-3-phenylpyrazin-2-amine

Cat. No.: B1412608
CAS No.: 2090128-41-7
M. Wt: 297.09 g/mol
InChI Key: LMOMNUSSNLMKQJ-UHFFFAOYSA-N
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Description

5-Iodo-3-phenylpyrazin-2-amine: is a chemical compound with the molecular formula C10H8IN3 and a molecular weight of 297.1 g/mol It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features an iodine atom at the 5-position and a phenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-3-phenylpyrazin-2-amine typically involves the iodination of a pyrazine derivative. One common method includes the reaction of 3-phenylpyrazin-2-amine with an iodine source under suitable conditions. For example, the reaction can be carried out using iodine and a base such as potassium carbonate in an organic solvent like acetonitrile .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodine atom in 5-Iodo-3-phenylpyrazin-2-amine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazine ring.

    Coupling Reactions: The phenyl group can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiolates can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted pyrazines.

    Oxidation Products: Oxidized derivatives of the pyrazine ring.

    Reduction Products: Reduced forms of the pyrazine ring.

    Coupling Products: Complex biaryl or heteroaryl compounds.

Scientific Research Applications

Chemistry: 5-Iodo-3-phenylpyrazin-2-amine is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts .

Biology and Medicine: In biological research, derivatives of pyrazine, including this compound, have shown potential as antimicrobial, antiviral, and anticancer agents. The compound’s ability to interact with biological targets makes it a candidate for drug discovery and development .

Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its structural properties contribute to the performance and stability of these materials .

Mechanism of Action

The mechanism of action of 5-Iodo-3-phenylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the phenyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application, but generally involve modulation of enzymatic activity or receptor binding .

Comparison with Similar Compounds

    3-Phenylpyrazin-2-amine: Lacks the iodine atom, resulting in different reactivity and biological activity.

    5-Bromo-3-phenylpyrazin-2-amine: Similar structure but with a bromine atom instead of iodine, leading to variations in chemical and biological properties.

    5-Chloro-3-phenylpyrazin-2-amine: Contains a chlorine atom, offering different reactivity patterns compared to the iodine derivative.

Uniqueness: 5-Iodo-3-phenylpyrazin-2-amine is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity in chemical reactions and its interaction with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-iodo-3-phenylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8IN3/c11-8-6-13-10(12)9(14-8)7-4-2-1-3-5-7/h1-6H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOMNUSSNLMKQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CN=C2N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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